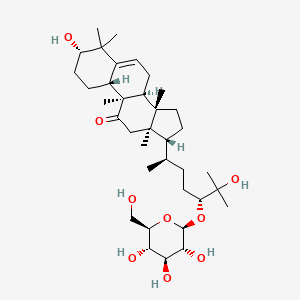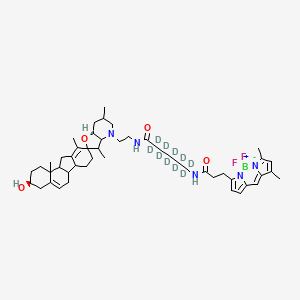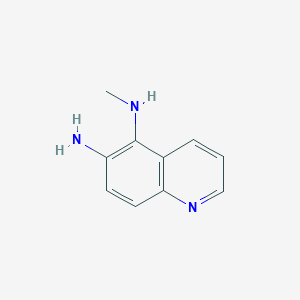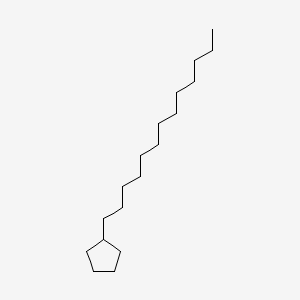
n-Tridecylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecylcyclopentane is an organic compound with the molecular formula C18H36 It is a cycloalkane, specifically a cyclopentane ring substituted with a tridecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tridecylcyclopentane typically involves the alkylation of cyclopentane with a tridecyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclopentane reacts with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of tridecylcyclopentane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tridecylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert tridecylcyclopentane to more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring or the tridecyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Tridecylcyclopentanol, tridecylcyclopentanone, tridecylcyclopentanoic acid.
Reduction: More saturated hydrocarbons such as tridecylcyclopentane derivatives.
Substitution: Halogenated tridecylcyclopentane compounds.
Scientific Research Applications
Tridecylcyclopentane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of cycloalkanes.
Biology: Investigated for its potential interactions with biological membranes and its effects on cell signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tridecylcyclopentane depends on its specific application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and affecting membrane-bound proteins. In chemical reactions, its reactivity is influenced by the stability of the cyclopentane ring and the electron-donating effects of the tridecyl group.
Comparison with Similar Compounds
Similar Compounds
Decylcyclopentane: A cyclopentane ring with a decyl group.
Dodecylcyclopentane: A cyclopentane ring with a dodecyl group.
Pentadecylcyclopentane: A cyclopentane ring with a pentadecyl group.
Uniqueness
Tridecylcyclopentane is unique due to its specific chain length, which influences its physical and chemical properties. The tridecyl group provides a balance between hydrophobicity and molecular size, making it suitable for various applications that require specific solubility and reactivity characteristics.
Properties
CAS No. |
6006-34-4 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
tridecylcyclopentane |
InChI |
InChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-18/h18H,2-17H2,1H3 |
InChI Key |
NYZHNJGPFXHHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




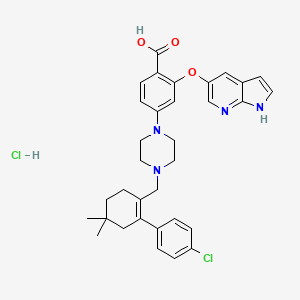
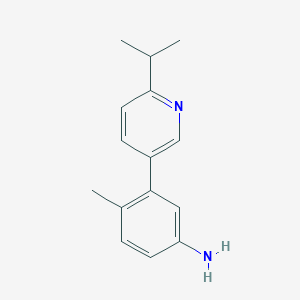
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

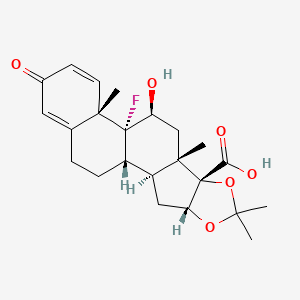
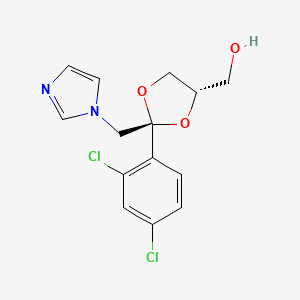

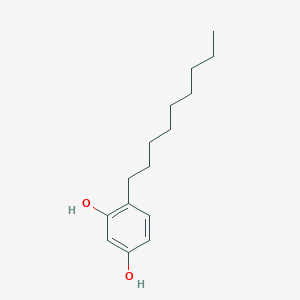
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
